(R)-2-Amino-N-(2-iodobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-N-(2-iodobenzyl)propanamide is a chiral compound with significant potential in various fields of scientific research. This compound features an amino group, an iodobenzyl group, and a propanamide backbone, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-(2-iodobenzyl)propanamide typically involves the reaction of ®-2-Aminopropanamide with 2-iodobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-2-Amino-N-(2-iodobenzyl)propanamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-(2-iodobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The iodobenzyl group can be reduced to a benzyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodobenzyl group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like Pd/C with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium thiolate (NaSR), sodium azide (NaN₃), or sodium methoxide (NaOMe) can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Corresponding substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-N-(2-iodobenzyl)propanamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-(2-iodobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the iodobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-N-(2-bromobenzyl)propanamide
- ®-2-Amino-N-(2-chlorobenzyl)propanamide
- ®-2-Amino-N-(2-fluorobenzyl)propanamide
Uniqueness
®-2-Amino-N-(2-iodobenzyl)propanamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more suitable for certain types of chemical reactions, such as nucleophilic substitution and oxidative addition.
Properties
Molecular Formula |
C10H13IN2O |
---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
2-amino-N-[(2-iodophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13IN2O/c1-7(12)10(14)13-6-8-4-2-3-5-9(8)11/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
OABGYUMBLNJSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.